2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives represent a class of organic compounds characterized by a fused pyran and cyclohexenone ring system with various substituents. These compounds have garnered interest in scientific research primarily due to their potential biological activities, including antimicrobial [, ] and enzyme inhibitory properties [].
Synthesis Analysis
Various catalysts and reaction conditions have been explored to optimize these synthesis procedures. For example, urea has been employed as an organo-catalyst [], while other studies have utilized potassium tertiary butoxide [] and copper(II) catalysts []. Microwave irradiation has also been explored as an efficient heating method [].
Chemical Reactions Analysis
Hydrogen bonding: The amino and carbonyl groups readily participate in intermolecular N—H⋯N and N—H⋯O hydrogen bonds, influencing the crystal packing arrangements [, , , , , , , ].
C—H⋯π interactions: These weaker interactions contribute to the overall crystal packing stability [, ].
Applications
Antimicrobial activity: Some derivatives display promising antibacterial and antifungal activity against specific microorganisms [, ].
Enzyme inhibition: Computational studies suggest that certain derivatives could act as Staphylococcus aureus sortase A inhibitors, offering potential avenues for developing new antibacterial agents [].
Compound Description: This compound is a derivative of 4H-chromene, synthesized through a one-pot multicomponent reaction using 4-fluorobenzaldehyde, malononitrile, and dimedone []. The crystal structure, determined by X-ray diffraction, reveals a monoclinic space group C2/c []. This compound exhibits intermolecular hydrogen bonding, contributing to the formation of a two-dimensional network within the crystal structure [].
Compound Description: This compound is crystallized in a monoclinic C2/c space group []. Its structure has been elucidated using X-ray diffraction techniques [].
Compound Description: UCPH-101 is recognized as the first selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1) [, ]. It exhibits a half-life of 30 minutes, based on bioavailability studies [].
Compound Description: This derivative of benzothiazine has been investigated for its potential non-steroidal anti-inflammatory activity []. Its molecular and crystal structures have been analyzed, along with Hirshfeld surface analysis [].
Compound Description: This compound is characterized by its fused heterocyclic system, where both six-membered rings adopt envelope conformations []. It exhibits a double-layer structure in its crystal form, facilitated by two hydrogen bonds involving the amino group [].
Compound Description: This compound crystallizes in a monoclinic P21/n space group []. Its structure has been determined using X-ray diffraction techniques [].
Compound Description: This compound is notable for its crystallization pattern, with two independent molecules present in the asymmetric unit []. Both molecules exhibit a sofa conformation for the fused cyclohexenone ring []. The crystal structure reveals corrugated layers parallel to the (101) plane, formed through N—H⋯N and N—H⋯O hydrogen bonds between molecules [].
Compound Description: This compound crystallizes in the triclinic P-1 space group []. Its structure has been determined by X-ray diffraction analysis [].
Compound Description: This compound represents a core structure, with derivatives synthesized by reacting substituted aromatic aldehydes, dimedone, and malonitrile in the presence of potassium tertiary butoxide in a methanol/THF solvent system at room temperature []. Characterization was achieved through spectroscopic methods, including 1H NMR, 13C NMR, and LCMS, and structural confirmation by elemental analysis []. Antimicrobial activity against Aspergillus niger and Candida albicans L. was evaluated using the disc diffusion method [].
Compound Description: This compound is characterized by its nearly planar 4H-pyran ring and puckered cyclohexene ring, as determined by crystal structure analysis []. It forms inversion dimers through N—H⋯N hydrogen bonds and exhibits a layered structure stabilized by various intermolecular interactions [].
Compound Description: This compound, a propan-2-one monosolvate, exhibits a layered structure formed through N—H⋯O and C—H⋯N hydrogen bonds between inversion dimers linked by N—H⋯N interactions []. C—H⋯π interactions also contribute to its packing arrangement [].
Compound Description: This compound crystallizes in a monoclinic C2/c space group []. Its structure has been determined using X-ray crystallography [].
Compound Description: This compound, structurally characterized by X-ray crystallography, exhibits a nearly planar 4H-pyran ring and a flattened chair conformation in its cyclohexene ring []. It forms a layered structure stabilized by N—H⋯N, N—H⋯O, and C—H⋯N hydrogen bonds, along with C—H⋯π interactions within the layers [].
Compound Description: The structure of this compound has been determined through X-ray crystallography, revealing a sofa conformation for the fused cyclohexene ring and a flattened boat conformation for the pyran ring []. The crystal packing demonstrates a two-dimensional network parallel to (100), formed by N—H⋯N and N—H⋯O hydrogen bonds between molecules [].
Compound Description: The crystal structure of this propan-2-one monosolvate has been elucidated, revealing chains of molecules along the a axis formed by N—H⋯O hydrogen bonds linking inversion dimers, which are themselves formed by N—H⋯N hydrogen bonds with an R 2 2(12) motif []. C—H⋯N and C—H⋯π interactions also influence its packing []. The cyclohexene ring adopts a near-envelope conformation [].
Compound Description: This compound, crystallized as a DMF solvate, has been structurally characterized. It crystallizes in the triclinic P-1 space group [].
Compound Description: This compound, with its structure characterized by X-ray crystallography, exhibits a sofa conformation for both the fused cyclohexenone and pyran rings []. Intermolecular N—H⋯N and N—H⋯O hydrogen bonds contribute to the formation of corrugated layers parallel to the bc plane in its crystal structure [].
Compound Description: Crystal structure analysis of this hemihydrate reveals an asymmetric unit containing two organic molecules and one water molecule []. Each organic molecule exhibits an envelope conformation for the cyclohexene ring and a nearly planar 4H-pyran ring []. An intricate network of N—H⋯N, N—H⋯O, O—H⋯O, and O—H⋯Cl hydrogen bonds stabilizes the crystal structure [].
2-Amino-4-(1-naphthyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and 2-amino-7,7-dimethyl-4-(1-naphthyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Compound Description: These two compounds, with and without dimethyl substitution at the 7-position, have been synthesized and their structures investigated through X-ray diffraction []. They exhibit different conformations for the heterocyclic ring, with a sofa conformation in the unsubstituted compound and a flattened boat conformation in the dimethyl-substituted compound []. Both compounds show a sofa conformation for the fused cyclohexenone ring []. They also display distinct hydrogen bonding patterns in their crystal structures [].
Compound Description: The crystal structure of this compound has been determined and reveals a three-dimensional network formed through N—H⋯N and N—H⋯O hydrogen bonds []. The phenyl ring is nearly perpendicular to the C7/C8/C9/O1/C10/C11 plane of the molecule [].
Compound Description: Synthesized with an 86% yield through a one-pot multicomponent reaction using urea as a catalyst [], this compound crystallizes in the monoclinic C2/c space group []. Its structure, determined via X-ray diffraction, exhibits N-H…O and N-H…N intermolecular hydrogen interactions that contribute to its packing stability [].
Compound Description: Identified as a potential Staphylococcus aureus sortase A inhibitor through computational docking studies [], DRC-KS1 exhibited a minimum inhibitory concentration (MIC) of 108.2 µg/mL against S. aureus sortase A [].
Compound Description: Identified as a potential Staphylococcus aureus sortase A inhibitor through computational docking, DRC-KS2 showed an MIC of 45.8 µg/mL against S. aureus sortase A [].
Compound Description: This ethanol monosolvate forms a three-dimensional framework in its crystal structure, stabilized by N—H⋯O, O—H⋯O, and N—H⋯N hydrogen bonds, along with weak C—H⋯π interactions []. It adopts envelope and flattened boat conformations for the fused cyclohexene and pyran rings, respectively [].
Compound Description: This compound crystallizes in a monoclinic P21/c space group []. Its structure has been analyzed using X-ray diffraction methods [].
Compound Description: This compound crystallizes in a monoclinic C2/c space group []. Its structure has been determined using X-ray crystallography [].
Compound Description: This compound crystallizes in the triclinic P-1 space group []. Its structure has been elucidated by X-ray diffraction analysis [].
Compound Description: This compound crystallizes in a triclinic P-1 space group []. Its structure has been characterized using X-ray crystallography [].
Compound Description: This compound, with its structure determined using X-ray diffraction, crystallizes in the triclinic P-1 space group [].
2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and 2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one hemihydrate
Compound Description: These two compounds, one with a nitro group at the 3-position and the other without, have undergone conformational analysis and X-ray structural investigation []. Both compounds adopt flattened boat and sofa conformations for the heterocyclic and cyclohexenone rings, respectively []. They display distinct hydrogen bonding patterns in their crystal structures [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.